molecular formula C7H13N3 B13086705 6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine

6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13086705
M. Wt: 139.20 g/mol
InChI Key: WYKWJKNLQWZISD-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine is a chemical compound with the molecular formula C₇H₁₃N₃ It is a derivative of pyrimidine, featuring a cyclopropyl group attached to the tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable dihydropyrimidine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-one
  • 6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-thiol

Uniqueness

6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopropyl group and tetrahydropyrimidine ring make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

6-cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C7H13N3/c8-7-9-4-3-6(10-7)5-1-2-5/h5-6H,1-4H2,(H3,8,9,10)

InChI Key

WYKWJKNLQWZISD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCN=C(N2)N

Origin of Product

United States

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